![molecular formula C11H15ClN2O B1520414 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride CAS No. 1240528-54-4](/img/structure/B1520414.png)
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Tetrahydroquinoline derivatives can be synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” is C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis
Tetrahydroquinoline is produced by the hydrogenation of quinaldine . It’s also worth noting that the hydrogenation process is reversible .Physical And Chemical Properties Analysis
The compound is a colorless oil . The exact physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” are not available in the sources.Scientific Research Applications
Synthesis of Highly Substituted Tetrahydroquinolines
This compound is used in the synthesis of highly substituted tetrahydroquinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported .
Medicinal Chemistry
2-Methyltetrahydroquinoline, a derivative of tetrahydroquinoline, is of interest in medicinal chemistry . It is a chiral compound owing to the presence of the methyl substituent and is produced by the hydrogenation of quinaldine .
Alzheimer’s Disease Therapy
The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Pesticides
Tetrahydroquinoline derivatives are used in pesticides . They have been targeted by many research groups because of their abundance in natural products and notable biological activity .
Antioxidants
Tetrahydroquinoline derivatives are also used as antioxidants . They are a key structural motif in pharmaceutical agents .
Photosensitizers
Another application of tetrahydroquinoline derivatives is in photosensitizers . They are used in a wide range of applications .
Dyes
Tetrahydroquinoline derivatives are used in dyes . They offer a rapid and highly effective strategy for the synthesis of bioactive natural products .
Pharmaceutical Testing
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
Mechanism of Action
The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the specific substitutions on the tetrahydroquinoline ring. The mode of action would involve the compound’s interaction with these targets, leading to changes in cellular processes or signaling pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and patient-specific factors .
The result of the compound’s action would be observed at the molecular and cellular levels, and could include changes in cell function, signaling pathways, or gene expression .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Tetrahydroquinoline based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, “2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride” and its derivatives may have potential applications in medicinal chemistry.
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYSGNWTNSMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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